tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is , and it has a molecular weight of approximately 224.26 g/mol .
tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate falls under the classification of heterocyclic compounds, specifically within the triazole family. These compounds are recognized for their potential as bioactive agents due to their ability to interact with various biological targets.
The synthesis of tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step synthetic routes. One common method includes:
The process requires careful monitoring of temperature and reaction time to optimize yield and purity .
The molecular structure of tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate features a fused triazole and pyrazine ring system. The structural data includes:
1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3
OKVLFQQWHATAHW-UHFFFAOYSA-N
CC(C)(C)OC(=O)N1CCN2C(=NC(=N2)C=O)C1
The compound exists as a solid at room temperature and should be stored in a refrigerator to maintain stability .
tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions:
These reactions allow for the derivatization of the compound to create new analogs with potentially enhanced biological activities .
The mechanism of action for tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors:
Such interactions suggest potential therapeutic applications in treating diseases where these molecular targets play critical roles .
The physical and chemical properties of tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 224.26 g/mol |
Physical State | Solid |
Purity | ≥ 97% |
Storage Temperature | Refrigerated |
These properties indicate that the compound is stable under appropriate storage conditions but requires careful handling due to its reactivity in certain chemical environments .
tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific applications:
Research continues into its biological properties and potential applications in drug development and other fields of chemistry .
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.:
CAS No.: